molecular formula C15H21N3O B8734891 1-(3-Cyanopropyl)-4-(2-methoxyphenyl)-piperazine

1-(3-Cyanopropyl)-4-(2-methoxyphenyl)-piperazine

Cat. No.: B8734891
M. Wt: 259.35 g/mol
InChI Key: WVSYERWOHPJBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanopropyl)-4-(2-methoxyphenyl)-piperazine is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]butanenitrile

InChI

InChI=1S/C15H21N3O/c1-19-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16/h2-3,6-7H,4-5,9-13H2,1H3

InChI Key

WVSYERWOHPJBJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methoxy-phenylpiperazine (8 g), K2CO3 (2.5 eq) and 4-bromobutyronitrile (1.05 eq) in CH3CN (150 mL) was refluxed for 10 h. After filtration and concentration in vacuo, the residue is taken up in AcOEt (1000 ml), washed with H2O, the organic layer is washed with aqueous HCl (50 mL, 1 M). Then the acid layer is washed with AcOEt (2×20 ml) and neutralized with aqueous NH3 (28% in H2O) until pH 11. Extraction is carried out with AcOEt, the organic layer is dried with Na2SO4 and concentrated in vacuo. The residual solid is crystallized in hexane to give the title compound (6.8 g, 75%, mp 74° C.). 1H NMR (200 MHz, CDCl3) δ 1.80-1.94 (m, 2H), 2.43-2.57 (m, 4H), 2.62-2.67 (m, 4H), 3.09 (m, 4H), 3.87 (s, 3H), 6.85-7.04. 13C NMR (50 MHz, CDCl3) δ 14.9, 22.7, 50.5, 53.2, 55.3, 56.3, 111.1, 118.1, 119.8, 120.9, 122.9, 141.1, 152.2.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
75%

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